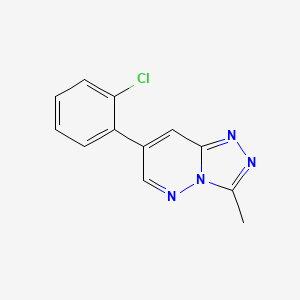
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl hydrazine with 3-methyl-1,2,4-triazole-5-thiol under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, cyanides, or other substituted derivatives.
科学的研究の応用
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in various biological assays to study its effects on cell proliferation, apoptosis, and enzyme inhibition.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), leading to the disruption of cellular processes essential for cancer cell survival. The inhibition of these enzymes induces apoptosis and cell cycle arrest, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(3,4-b)pyridazine: Similar structure but different substitution pattern.
1,2,4-Triazolo(4,3-a)quinoxaline: Contains a quinoxaline ring instead of a pyridazine ring.
1,2,4-Triazolo(3,4-b)thiadiazine: Contains a thiadiazine ring instead of a pyridazine ring.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 7-(2-chlorophenyl)-3-methyl- is unique due to its specific substitution pattern and the presence of both triazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.
特性
CAS番号 |
100078-93-1 |
|---|---|
分子式 |
C12H9ClN4 |
分子量 |
244.68 g/mol |
IUPAC名 |
7-(2-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-15-16-12-6-9(7-14-17(8)12)10-4-2-3-5-11(10)13/h2-7H,1H3 |
InChIキー |
AIQXYRJVUYPYBI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=CC(=C2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
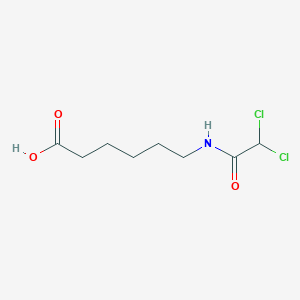
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
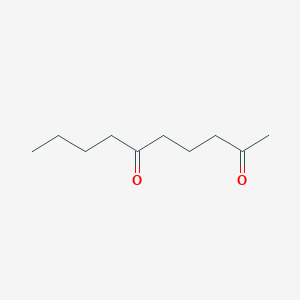
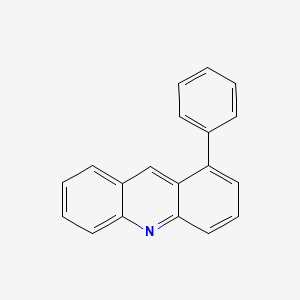
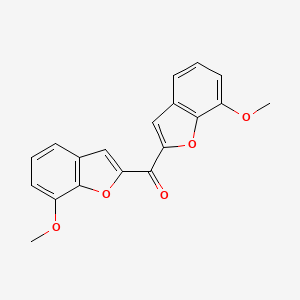

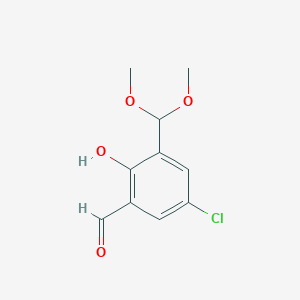
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
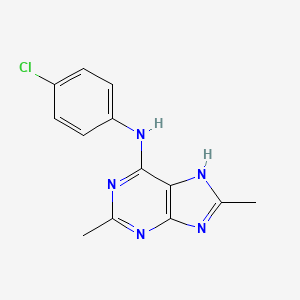

![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)

